5alpha-Dihydronandrolone is synthesized in the body from nandrolone, primarily in tissues that express high levels of 5alpha-reductase, such as the liver and prostate gland. Nandrolone itself is a derivative of testosterone, specifically a 19-nortestosterone compound, which contributes to its classification within anabolic steroids. The conversion of nandrolone to 5alpha-dihydronandrolone reduces its affinity for androgen receptors, thereby affecting its biological activity .
The synthesis of 5alpha-Dihydronandrolone occurs via the enzymatic reduction of nandrolone by 5alpha-reductase. This reaction involves the addition of a hydrogen atom at the fifth carbon position of the steroid structure, resulting in the formation of 5alpha-Dihydronandrolone. The process can be summarized as follows:
This enzymatic conversion is crucial as it determines the pharmacological profile and activity of the resulting compound .
The molecular structure of 5alpha-Dihydronandrolone can be described as follows:
The structural formula indicates that it has a hydroxyl group at position 17 and lacks any ethynyl group present in other derivatives like ethisterone. This structural modification contributes to its lower androgenic activity compared to nandrolone .
5alpha-Dihydronandrolone participates in various metabolic pathways within the body:
These reactions are essential for understanding how this compound behaves pharmacologically and how it can be detected in biological samples following administration .
The mechanism of action for 5alpha-Dihydronandrolone primarily involves its interaction with androgen receptors:
Research indicates that while it has reduced androgenic effects compared to nandrolone, it may still contribute to muscle hypertrophy through indirect pathways involving other anabolic signaling mechanisms .
The physical and chemical properties of 5alpha-Dihydronandrolone are significant for its application:
These properties influence its formulation for therapeutic use and its detection in doping tests .
5alpha-Dihydronandrolone has several applications:
Understanding these applications is crucial for both medical professionals and regulatory bodies monitoring steroid use in sports .
5α-Dihydronandrolone (5α-DHN; systematic name: 17β-hydroxy-5α-estran-3-one) is a reduced metabolite of the anabolic steroid nandrolone (19-nortestosterone). Its molecular formula is C₁₈H₂₈O₂, with a molar mass of 276.42 g/mol [1] [3]. The compound features a 5α-reduced configuration, where the hydrogen atom at the C5 position is oriented trans to the methyl groups at C10/C13, resulting in an A-ring conformation distinct from its precursor. This 5α-androstane skeleton adopts a near-planar structure with chair and envelope conformations in rings A/B and A, respectively [3] [10].
The stereochemistry is defined by seven chiral centers (C5, C8, C9, C10, C13, C14, C17), with absolute configurations 5S, 8R, 9R, 10S, 13S, 14S, 17S [3]. The 3-keto group and 17β-hydroxyl group are critical for receptor interactions, while the absence of the C19 methyl group (characteristic of 19-nor steroids) reduces steric hindrance in enzymatic binding pockets [5] [6].
Table 1: Atomic Coordinates of Key Functional Groups
Atom | Position | Bond Angle | Stereochemistry |
---|---|---|---|
C3 | Carbonyl | 120° | sp² hybridized |
C5 | Methylenic | 109.5° | α-hydrogen |
O17 | Hydroxyl | 104.5° | β-configuration |
5α-Dihydronandrolone exhibits divergent biochemical behavior compared to its parent compound nandrolone and structural analog DHT:
Receptor Binding: Unlike DHT (a potent androgen receptor agonist), 5α-Dihydronandrolone shows reduced binding affinity for the androgen receptor (50% relative to DHT in vitro). Conversely, nandrolone exhibits 92% of DHT’s affinity [2] [3] [6]. This reduction occurs because 5α-reduction of nandrolone disrupts optimal van der Waals contacts with the receptor’s ligand-binding domain.
Metabolic Significance: In tissues expressing 5α-reductase (e.g., prostate), nandrolone is converted to 5α-Dihydronandrolone, which functions as a functional antagonist. This contrasts sharply with testosterone, whose 5α-reduction yields DHT—a 3–10× more potent androgen [2] [5] [9].
Table 2: Relative Binding Affinities to Steroid Receptors
Compound | Androgen Receptor (%) | Progesterone Receptor (%) | Estrogen Receptor (%) |
---|---|---|---|
5α-Dihydronandrolone | 50 | <1 | 0 |
Nandrolone | 92 | 5 | 0 |
Dihydrotestosterone | 100 | 20 | 0 |
Data standardized to DHT = 100% [3] [6] [8]
Solubility
5α-Dihydronandrolone is highly lipophilic (logP ≈ 3.8) due to its unmodified steroid backbone. Experimental data indicate solubility in:
This low aqueous solubility necessitates pharmaceutical formulations using lipid carriers or cyclodextrin complexes.
Stability
The compound undergoes pH-dependent degradation:
Isomerism
Two isomeric forms exist due to C5 reduction:
Table 3: Comparative Physicochemical Parameters
Property | 5α-Dihydronandrolone | Nandrolone | DHT |
---|---|---|---|
Molecular Formula | C₁₈H₂₈O₂ | C₁₈H₂₆O₂ | C₁₉H₃₀O₂ |
logP (Predicted) | 3.81 | 3.95 | 3.67 |
Aqueous Solubility (μg/mL) | 9.3 | 12.1 | 15.8 |
5α-Reductase Affinity (Km) | 0.8 μM | 1.2 μM | 0.15 μM |
The stereospecificity of 5α-reduction is enzymatically controlled by SRD5A1/SRD5A2 isoforms, which exhibit distinct tissue distributions and kinetic parameters (SRD5A2 Km = 19.6 nM for testosterone) [9] [10]. Competitive inhibitors like finasteride bind SRD5A2’s hydrophobic cavity, forming covalent adducts with NADPH that irreversibly block catalysis [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: